Stereochemical Configuration Constrains Synthetic Utility Compared to Trans Isomers and Racemic Mixtures
The compound is designated as the cis-(9CI) isomer, meaning the 3-(hydroxymethyl) group and the pyrrolo[2,3-d]pyrimidine N7-substituent occupy the same face of the cyclopentane ring [1]. In the synthesis of 4-substituted ((1S,2S,4R)-2-hydroxy-4-{7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentyl)methyl sulfamates—potent E1 activating enzyme (NAE) inhibitors—the requisite cyclopentyl intermediate must bear a cis-1,2,4-trisubstitution pattern with defined relative stereochemistry [2]. Trans isomers or racemic mixtures of cyclopentyl pyrrolopyrimidine intermediates cannot yield the correct stereochemical outcome in subsequent transformations, resulting in diastereomeric products with altered or abolished NAE inhibitory activity.
| Evidence Dimension | Stereochemical identity required for downstream synthetic versatility |
|---|---|
| Target Compound Data | cis-(9CI) configuration; cyclopentane ring with hydroxymethyl at position 3 and pyrrolopyrimidine at position 1 in cis relationship |
| Comparator Or Baseline | Trans isomers or unspecified stereochemistry cyclopentyl pyrrolopyrimidine intermediates: no validated synthetic route to bioactive E1 inhibitors documented |
| Quantified Difference | Qualitative stereochemical requirement; trans or racemic intermediates yield diastereomeric products not demonstrated to be substrates for NAE inhibitor synthesis |
| Conditions | Synthetic chemistry context; stereochemical assignments per Chemical Abstracts 9CI nomenclature and NIST reference data |
Why This Matters
Procurement of the correct cis isomer eliminates synthetic failure risk in stereospecific drug intermediate pathways where cis configuration is mandatory.
- [1] NIST Chemistry WebBook. 7H-pyrrolo[2,3-d]pyrimidine, 4-amino-7-[3-(hydroxymethyl)cyclopentyl]-. IUPAC Standard InChI stereochemical specification. View Source
- [2] US 10,745,404 B2. Process for the synthesis of E1 activating enzyme inhibitors. Millennium Pharmaceuticals, Inc., granted 2020-08-18. View Source
